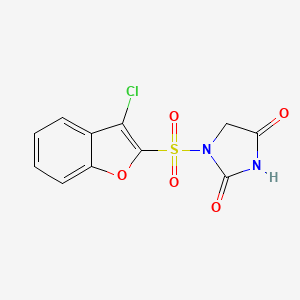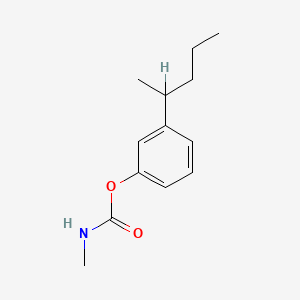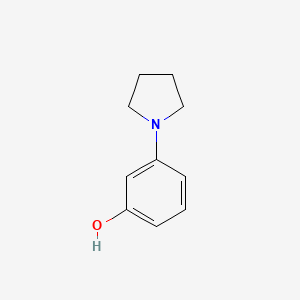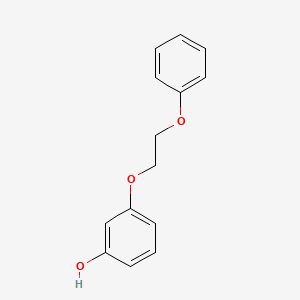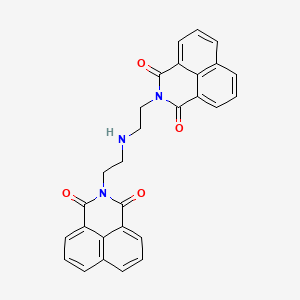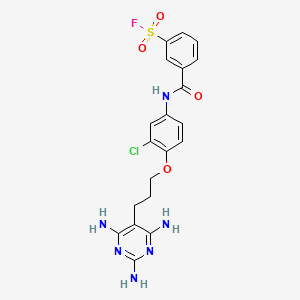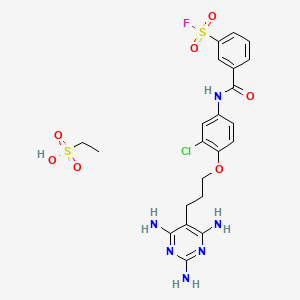
Magnesium carbonate
Overview
Description
Magnesium carbonate, with the chemical formula MgCO₃ , is an inorganic salt that appears as a colorless or white solid. It is found naturally as the mineral magnesite and in several hydrated forms such as barringtonite (dihydrate), nesquehonite (trihydrate), and lansfordite (pentahydrate) . This compound is practically insoluble in water but soluble in acids, making it a versatile compound in various applications.
Mechanism of Action
Target of Action
Magnesium carbonate primarily targets the stomach, where it acts as an antacid . It is used for symptomatic relief of heartburn, indigestion, and upset stomach . The compound’s primary targets are the excess hydrochloric acid present in the stomach .
Mode of Action
This compound interacts with its targets by reacting with the hydrochloric acid in the stomach . This reaction forms carbon dioxide and magnesium chloride, neutralizing the excess acid in the stomach . This neutralization process helps alleviate symptoms associated with conditions like heartburn and indigestion .
Biochemical Pathways
Magnesium, the primary component of this compound, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the body . These reactions include protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium is required for energy production, oxidative phosphorylation, and glycolysis . It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process that is important to nerve impulse conduction, muscle contraction, and normal heart rhythm .
Pharmacokinetics
This compound is practically insoluble in water . It is soluble in acid, which allows it to react with the hydrochloric acid in the stomach . About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg , and about 50% distributes to the bone .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the neutralization of excess stomach acid. This results in the alleviation of symptoms associated with conditions like heartburn and indigestion . On a broader scale, magnesium plays a crucial role in many physiological functions, including the creation of energy from food, the creation of new proteins from amino acids, and the creation and repair of DNA and RNA . It also contributes to the relaxation and contraction of muscles in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other cations can influence this compound formation . Additionally, the current energy supply of the magnesium production process can impact the carbon footprint of this compound . Understanding these environmental factors is crucial for optimizing the use of this compound and minimizing its environmental impact.
Biochemical Analysis
Biochemical Properties
Magnesium carbonate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of magnesium ammonium phosphate in alkaline solution .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is essential for maintaining the balance of magnesium in body fluids and tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it precipitates as magnesium ammonium phosphate in alkaline solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, Mendel and Benedict in 1909 studied the effect of an infusion of calcium in animals on the excretion of magnesium in the urine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium carbonate can be synthesized in the laboratory by reacting a soluble magnesium salt, such as magnesium chloride, with sodium bicarbonate: [ \text{MgCl}_2 (\text{aq}) + 2 \text{NaHCO}_3 (\text{aq}) \rightarrow \text{MgCO}_3 (\text{s}) + 2 \text{NaCl} (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
Industrial Production Methods: Industrially, this compound is produced by mining magnesite or by reacting magnesium hydroxide with carbon dioxide under high pressure and temperature conditions. The reaction is as follows: [ \text{Mg(OH)}_2 (\text{s}) + \text{CO}_2 (\text{g}) \rightarrow \text{MgCO}_3 (\text{s}) + \text{H}_2\text{O} (\text{l}) ]
Types of Reactions:
Decomposition: When heated, this compound decomposes to form magnesium oxide and carbon dioxide: [ \text{MgCO}_3 (\text{s}) \rightarrow \text{MgO} (\text{s}) + \text{CO}_2 (\text{g}) ]
Reaction with Acids: this compound reacts with acids to produce magnesium salts, carbon dioxide, and water: [ \text{MgCO}_3 (\text{s}) + 2 \text{HCl} (\text{aq}) \rightarrow \text{MgCl}_2 (\text{aq}) + \text{CO}_2 (\text{g}) + \text{H}_2\text{O} (\text{l}) ]
Common Reagents and Conditions:
Hydrochloric Acid: Used in reactions to form magnesium chloride.
Sulfuric Acid: Used to form magnesium sulfate.
Major Products:
Magnesium Oxide: Formed by thermal decomposition.
Magnesium Chloride and Magnesium Sulfate: Formed by reactions with hydrochloric acid and sulfuric acid, respectively.
Scientific Research Applications
Magnesium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of magnesium oxide.
Biology: Acts as a buffer and antacid in biological studies.
Medicine: Used as an antacid to relieve heartburn and indigestion.
Comparison with Similar Compounds
Calcium Carbonate: Similar in its use as an antacid but differs in its solubility and bioavailability.
Barium Carbonate: Used in ceramics and glass manufacturing but is toxic and not used in medicinal applications.
Magnesium carbonate stands out due to its versatility, non-toxicity, and wide range of applications in various fields.
Properties
CAS No. |
546-93-0 |
|---|---|
Molecular Formula |
CH2MgO3 |
Molecular Weight |
86.33 g/mol |
IUPAC Name |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Mg+2] |
Canonical SMILES |
C(=O)(O)O.[Mg] |
Appearance |
Solid powder |
boiling_point |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Light, bulky, white powder |
density |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
melting_point |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
Key on ui other cas no. |
546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |
physical_description |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7757-69-9 |
shelf_life |
>3 years if stored properly |
solubility |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


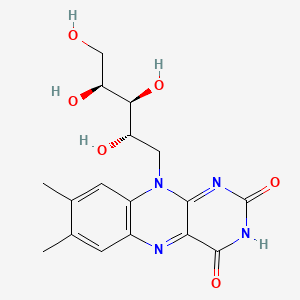
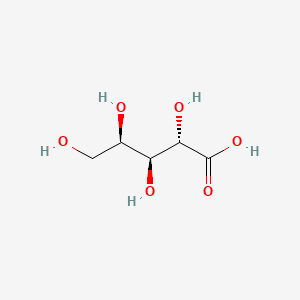

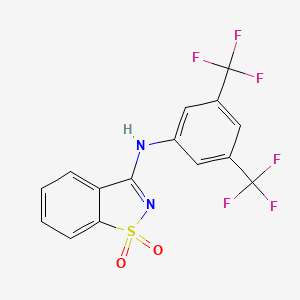
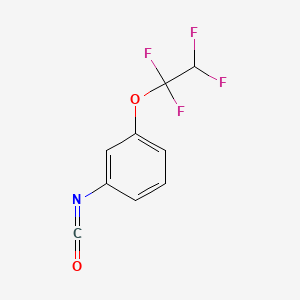
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)

